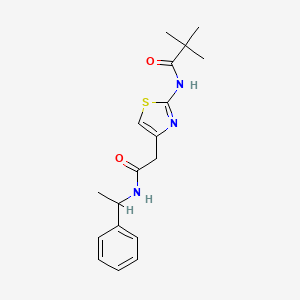
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various thiazole derivatives and their synthesis, which can provide insights into the general class of compounds to which it belongs.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors such as bromoacetylisoxazole with thiourea to yield aminothiazoles, followed by condensation with other reagents to obtain the final product . Another method includes the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to give aminothiazoles, which are then condensed with ethyloxalyl chloride to produce thiazolyloxamates . These methods highlight the versatility in synthesizing thiazole derivatives, which could be applicable to the synthesis of N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of non-covalent interactions such as π-π interactions, hydrogen bonding, and S⋯O interactions, which can influence the stability and properties of the compounds . These interactions are crucial in the formation of supramolecular structures and can affect the biological activity of the compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including hydrolysis, which can enhance their biological activities . The presence of substituents on the phenyl ring or other parts of the molecule can also affect the reactivity and the types of chemical reactions the compounds can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, stability, and minimum gelator concentration (MGC), are influenced by their molecular structure and the nature of the substituents . These properties are important for the potential application of these compounds as pharmaceutical agents, as they can affect the bioavailability and efficacy of the compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research led by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of a series of thiazole derivatives for their anticancer activities against several cancer cell lines. These compounds, structurally related to "N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide," showed promising results, with some derivatives exhibiting higher anticancer activities than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Agents
Bikobo et al. (2017) synthesized a series of thiazole derivatives to assess their antimicrobial potential. The study revealed that some of the synthesized molecules had more potent antibacterial activities than the reference drugs against pathogenic strains. These findings underscore the potential of thiazole derivatives, including those structurally similar to "N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide," as effective antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Cystic Fibrosis Therapy
Yu et al. (2008) discovered a compound, closely related to "N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide," which exhibited significant activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This study highlights the therapeutic potential of such compounds in the treatment of cystic fibrosis (Yu, Yoo, Yang, Lodewyk, Meng, El-Idreesy, Fettinger, Tantillo, Verkman, & Kurth, 2008).
Safety And Hazards
The safety and hazards of a compound depend on its toxicity and other factors. Unfortunately, I couldn’t find specific information on the safety and hazards of "N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide"4.
Zukünftige Richtungen
The future directions for research on “N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards2.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12(13-8-6-5-7-9-13)19-15(22)10-14-11-24-17(20-14)21-16(23)18(2,3)4/h5-9,11-12H,10H2,1-4H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJSTKWPJILWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)
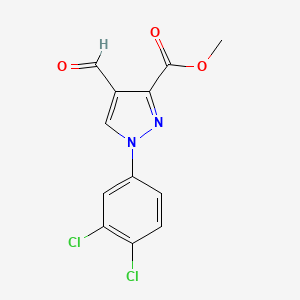
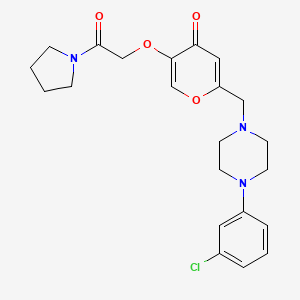
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)

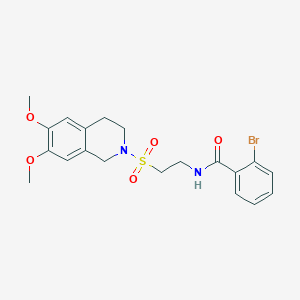
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)
![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)
![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)
![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)
![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)
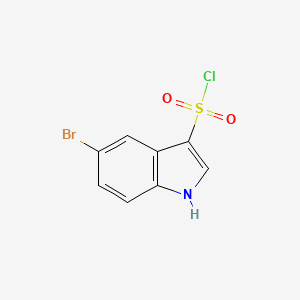
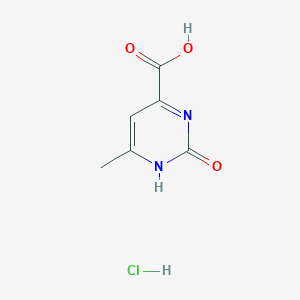
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)